(3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone
Overview
Description
(3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylpyrazole ring attached to a methylphenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials, catalysts, and ligands for coordination chemistry.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s derivatives are explored for their potential use as pharmaceuticals. Researchers investigate its mechanism of action, bioavailability, and efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylpyrazol-1-yl)-(2-chlorophenyl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(2-fluorophenyl)methanone
- (3,5-Dimethylpyrazol-1-yl)-(2-bromophenyl)methanone
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(2-methylphenyl)methanone is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. Additionally, the specific substitution pattern on the pyrazole ring can impact its binding affinity to molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-6-4-5-7-12(9)13(16)15-11(3)8-10(2)14-15/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJINESDGVRQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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